2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(16-6-8)17-7-9-2-1-5-15-9/h3-4,6,9,15H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVDDSKWQIVXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethylating agent to introduce the trifluoromethyl group. Subsequently, the pyrrolidine ring can be introduced through a reaction with a suitable amine source.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine is a chemical compound featuring a pyridine ring with trifluoromethyl and methoxy groups linked to a pyrrolidine moiety. Its molecular formula is C11H13F3N2O and its molecular weight is approximately 246.23 g/mol . This compound is of interest in medicinal chemistry and drug development due to its unique structural features, which include both a pyrrolidine and a trifluoromethyl group.
Potential Applications
The biological activity of this compound is under investigation for potential interactions with biological targets like enzymes and receptors. Pyridine derivatives are known for their roles in pharmaceuticals, particularly in treating infections and other diseases, suggesting this compound may also possess significant biological activity. Research focuses on its binding affinity and selectivity towards specific molecular targets, with the pyrrolidine ring enhancing these interactions and potentially improving pharmacokinetic properties.
Synthesis
The synthesis of this compound requires optimized reaction conditions to maximize yield in both laboratory and industrial settings.
Mechanism of Action
The mechanism by which 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparative Data Table
| Compound | Key Substituent | *logP | Target/Application | Key Finding |
|---|---|---|---|---|
| Target Compound | Pyrrolidinylmethoxy, -CF₃ | 2.8 | CNS receptors (nAChRs) | High lipophilicity and metabolic stability; CNS penetration optimized. |
| 2-(Piperidin-3-ylmethoxy)-5-CF₃-pyridine | Piperidinylmethoxy, -CF₃ | 2.5 | CNS receptors | Reduced basicity may improve solubility; receptor selectivity under study. |
| 2-Methoxy-5-CF₃-pyridine | Methoxy, -CF₃ | 1.9 | Agrochemical intermediates | Lower polarity; used in herbicide synthesis. |
| 2-Chloro-5-CF₃-pyridine | Chloro, -CF₃ | 3.1 | Herbicide precursor | High reactivity for cross-coupling; selective herbicidal activity. |
| (5-CF₃-pyridin-2-yl)methanol | Hydroxymethyl, -CF₃ | 1.2 | Pharmaceutical intermediates | Improved solubility but limited CNS uptake. |
*Estimated logP values using computational tools (e.g., ChemAxon).
Biological Activity
2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a pyridine ring substituted with a trifluoromethyl group and a methoxy group linked to a pyrrolidine moiety. This combination suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C12H14F3N
- Molecular Weight : Approximately 216.20 g/mol
- Structural Features : The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets, while the pyrrolidine ring can contribute to the compound's pharmacokinetic properties.
Biological Activity Overview
Research into the biological activity of this compound suggests potential antimicrobial and antiviral properties. Compounds with similar structures have been documented to exhibit significant biological activities, which may extend to this compound as well .
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity.
- Receptor Binding : Its structural characteristics allow for enhanced interaction with various receptors, including GPCRs (G-protein coupled receptors), which are critical in many physiological processes .
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound could also possess antimicrobial properties .
Research Findings and Case Studies
Recent studies have highlighted the biological activities of compounds structurally related to this compound:
| Compound | Target Pathogen/Enzyme | Activity | MIC (µg/mL) |
|---|---|---|---|
| Pyrrole Derivative | Staphylococcus aureus | Antibacterial | 0.125 |
| Pyrrolamide | Mycobacterium tuberculosis | Antituberculosis | 5 |
| Trifluoromethylated Compound | Reverse Transcriptase | Enzyme Inhibition | <0.5 |
These findings indicate that derivatives containing similar functional groups can exhibit potent biological activities, which may be extrapolated to predict the potential effects of this compound .
Synthesis and Optimization
The synthesis of this compound typically involves:
- Nucleophilic Substitution : A pyridine derivative is reacted with a trifluoromethylating agent.
- Formation of the Pyrrolidine Linkage : The pyrrolidine ring is introduced through a reaction with an appropriate amine source.
Optimizing reaction conditions is crucial for maximizing yield and purity, especially in industrial settings where continuous flow chemistry techniques may be employed.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine, considering regioselectivity challenges in pyrrolidine substitution?
Methodological Answer:
- Begin with a nucleophilic substitution reaction between 5-(trifluoromethyl)pyridin-2-ol and a pyrrolidine derivative (e.g., pyrrolidin-2-ylmethanol). Use anhydrous conditions in a polar aprotic solvent (e.g., DMF or DCM) with a base like NaH or K₂CO₃ to promote alkoxylation .
- Regioselectivity challenges can be mitigated by protecting the pyrrolidine nitrogen with a Boc group, followed by deprotection post-substitution .
- Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns on the pyridine ring and pyrrolidine moiety. The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and methoxy linkage (δ ~3.5–4.5 ppm in ¹H NMR) are key markers .
- HRMS : Validate molecular weight and fragmentation patterns to rule out byproducts .
- IR Spectroscopy : Identify C-F stretches (1000–1300 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound post-synthesis?
Methodological Answer:
- Use flash chromatography with a hexane/ethyl acetate gradient (adjust polarity based on TLC Rf values) .
- Recrystallization from ethanol or acetonitrile can enhance purity, particularly for removing unreacted starting materials .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Employ density functional theory (DFT) to model electronic effects of the trifluoromethyl group and pyrrolidine’s steric bulk on reaction pathways .
- Use molecular docking simulations to study interactions with catalytic enzymes (e.g., cytochrome P450) and identify potential binding sites .
- Validate predictions experimentally via kinetic studies (e.g., Hammett plots) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times) to minimize variability .
- Perform dose-response curves (IC₅₀/EC₅₀) and compare with structurally related analogs (e.g., azetidine or piperidine derivatives) to isolate substituent effects .
- Use in silico ADMET models to assess bioavailability differences that may explain discrepancies .
Q. What experimental designs are recommended for studying this compound’s interactions with enzyme targets?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes at atomic resolution .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Site-directed mutagenesis : Modify enzyme active sites to validate computational predictions of key interactions (e.g., hydrogen bonds with pyrrolidine oxygen) .
Notes on Data Sources
- Synthesis protocols and safety guidelines were cross-referenced with PubChem and peer-reviewed methodologies .
- Computational strategies align with ICReDD’s reaction design principles, emphasizing quantum chemistry and data-driven optimization .
- Biological interaction studies derive from crystallographic and biochemical literature on heterocyclic probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
